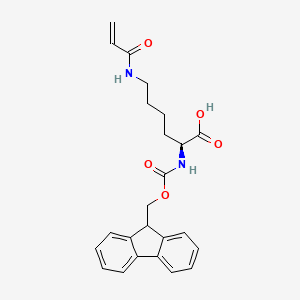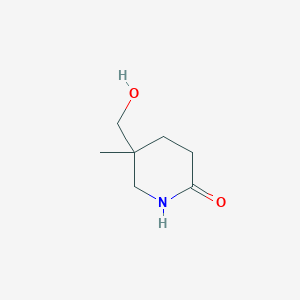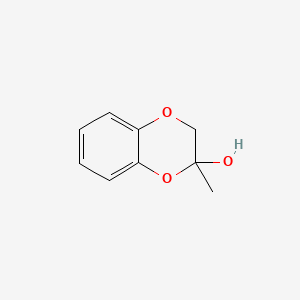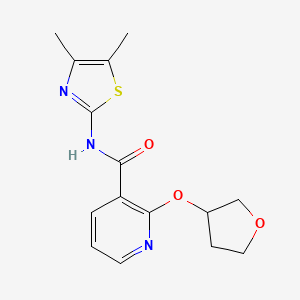
Fmoc-L-Lys(Acryloyl)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Lys(Acryloyl)-OH: is a derivative of lysine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an acryloyl group. This compound is primarily used in peptide synthesis and has applications in various fields, including biochemistry, medicinal chemistry, and materials science. The Fmoc group is commonly used to protect the amino group during peptide synthesis, while the acryloyl group can participate in polymerization reactions, making this compound versatile for different applications.
Mechanism of Action
Target of Action
Fmoc-L-Lys(Acryloyl)-OH is primarily used in the synthesis of peptides . The primary targets of this compound are the amino groups in peptide chains, where it acts as a protective group during peptide synthesis .
Mode of Action
This compound interacts with its targets by attaching to the amino groups of peptide chains during the synthesis process . This interaction protects these groups from unwanted reactions, ensuring that the peptide chain is formed correctly .
Biochemical Pathways
This compound affects the peptide synthesis pathway. It is involved in the formation of peptide bonds, which are crucial for creating the peptide chain . The downstream effects include the successful synthesis of the desired peptide.
Pharmacokinetics
Its role in peptide synthesis can impact the bioavailability of the resulting peptides, as the structure and sequence of a peptide can influence its absorption and distribution .
Result of Action
The molecular effect of this compound’s action is the formation of peptide chains with the correct sequence and structure . On a cellular level, these peptides can then perform a variety of functions depending on their specific structure and sequence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also impact the effectiveness of this compound in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-L-Lys(Acryloyl)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amino group of lysine using the Fmoc group. This is typically achieved by reacting lysine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Acryloylation: The next step involves the introduction of the acryloyl group. This is done by reacting the Fmoc-protected lysine with acryloyl chloride in the presence of a base like pyridine or triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: The industrial production of Fmoc-L-Lys(Acryloyl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Polymerization: The acryloyl group in Fmoc-L-Lys(Acryloyl)-OH can undergo radical polymerization, forming polymers with various applications in materials science.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Substitution: Various electrophiles can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Polymers: Depending on the monomers used, the polymerization of this compound can yield a wide range of polymeric materials.
Deprotected Lysine Derivatives: Removal of the Fmoc group yields lysine derivatives with free amino groups, which can be further functionalized.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Lys(Acryloyl)-OH is used as a building block in solid-phase peptide synthesis, allowing the incorporation of lysine residues with acryloyl functionality.
Polymer Chemistry: The acryloyl group enables the compound to participate in polymerization reactions, leading to the formation of functional polymers.
Biology:
Protein Engineering: The compound is used to introduce specific functional groups into proteins, facilitating the study of protein interactions and functions.
Bioconjugation: The acryloyl group can be used to attach biomolecules to various surfaces, aiding in the development of biosensors and diagnostic tools.
Medicine:
Drug Delivery: Polymers derived from this compound can be used to create drug delivery systems with controlled release properties.
Tissue Engineering: The compound is used in the synthesis of hydrogels and scaffolds for tissue engineering applications.
Industry:
Materials Science: The compound is used in the development of advanced materials with specific mechanical and chemical properties.
Coatings and Adhesives: The acryloyl group allows the compound to be used in the formulation of coatings and adhesives with enhanced performance.
Comparison with Similar Compounds
Fmoc-L-Lys(Boc)-OH: This compound has a tert-butyloxycarbonyl (Boc) protecting group instead of an acryloyl group. It is used in peptide synthesis but does not participate in polymerization reactions.
Fmoc-L-Lys(Mtt)-OH: This compound has a 4-methyltrityl (Mtt) protecting group, which can be selectively removed under mild acidic conditions, making it useful for orthogonal protection strategies in peptide synthesis.
Fmoc-L-Lys(Alloc)-OH: This compound has an allyloxycarbonyl (Alloc) protecting group, which can be removed under palladium-catalyzed conditions, providing another option for orthogonal protection in peptide synthesis.
Uniqueness:
Polymerization Capability: The presence of the acryloyl group in Fmoc-L-Lys(Acryloyl)-OH allows it to participate in polymerization reactions, making it unique compared to other lysine derivatives with different protecting groups.
Versatility: The combination of the Fmoc and acryloyl groups provides versatility in both peptide synthesis and polymer chemistry, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoylamino)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-2-22(27)25-14-8-7-13-21(23(28)29)26-24(30)31-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h2-6,9-12,20-21H,1,7-8,13-15H2,(H,25,27)(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDAXYNHIPZWMC-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2550863.png)
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)
![N-[(thiophen-2-yl)methyl]-4-{2-[({[(thiophen-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2550872.png)

![Lithium 1-ethyl-7-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2550874.png)
![2-(2-methoxyphenoxy)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2550875.png)

![N-benzyl-2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2550878.png)
![3-Chloro-2-methyl-7-(2-thienyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2550879.png)

![N-(3-{[7-methyl-3-(morpholine-4-carbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2550883.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2550884.png)
